N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide
CAS No.: 919972-26-2
Cat. No.: VC21382730
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide - 919972-26-2](/images/no_structure.jpg)
Specification
CAS No. | 919972-26-2 |
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Molecular Formula | C17H17N3O2 |
Molecular Weight | 295.34g/mol |
IUPAC Name | N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)19-16(20)12(2)18-17(21)15-9-6-11-22-15/h3-9,11-12H,1,10H2,2H3,(H,18,21) |
Standard InChI Key | NUWHCDJMWUGPTI-UHFFFAOYSA-N |
SMILES | CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3 |
Canonical SMILES | CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Properties
Structural Features
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide features a benzimidazole core with three key structural elements: an allyl group attached to the N1 position of the benzimidazole ring, an ethyl group at the C2 position, and a furamide substituent. The compound has the molecular formula C17H17N3O2, indicating its complex heterocyclic nature . The structure contains multiple functional groups including:
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Benzimidazole core (fused benzene and imidazole rings)
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Allyl substituent (prop-2-enyl group) at the N1 position
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Chiral center at the ethyl carbon attached to the C2 position of benzimidazole
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Furan-2-carboxamide moiety connected via an amide linkage
The structural configuration creates a stereogenic center at the carbon atom connecting the benzimidazole and furamide groups, leading to potential stereoisomers of the compound.
Physical Properties
The physical properties of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide are summarized in Table 1.
Table 1: Physical Properties of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide
The compound is characterized by moderate lipophilicity (XLogP3 = 2.8), which suggests reasonable permeability across biological membranes while maintaining some aqueous solubility. The presence of both hydrogen bond donors and acceptors indicates potential for interaction with biological targets through hydrogen bonding.
Chemical Properties
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide possesses several reactive functional groups that define its chemical behavior:
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The allyl group provides a site for potential reactions such as hydroboration, epoxidation, or Diels-Alder cycloadditions.
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The amide linkage exhibits typical amide reactivity, including hydrolysis under acidic or basic conditions.
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The benzimidazole moiety functions as a weak base due to the presence of nitrogen atoms.
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The furan ring is susceptible to electrophilic aromatic substitution reactions and can participate in Diels-Alder reactions.
These properties collectively contribute to the compound's chemical versatility and potential for derivatization.
Synthesis and Preparation
The synthesis of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide typically involves a multi-step process. Based on related synthetic pathways, a plausible route would include:
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Preparation of 1-(1H-benzimidazol-2-yl)ethanol as a precursor
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N-alkylation of the benzimidazole nitrogen with an allyl halide (typically allyl bromide)
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Conversion of the hydroxyl group to a leaving group
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Nucleophilic substitution with an amine
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Acylation with 2-furoyl chloride or coupling with 2-furoic acid
A closely related compound, (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, has been reported to be synthesized by the reaction of (±)-1-(1H-benzimidazol-2-yl)ethanol with 3-bromo-prop-1-ene . This compound could serve as an intermediate in the synthesis of our target molecule.
The crystal structure of the related (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol has been determined, revealing that the asymmetric unit contains four crystallographically independent molecules linked via O-H⋯N and O-H⋯O hydrogen bonds, forming chains that propagate along the direction .
Characterization and Analysis
Standard analytical techniques for characterization of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide include:
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Nuclear Magnetic Resonance (NMR) spectroscopy:
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¹H NMR would show characteristic signals for the allyl protons (typically between 4.5-6.0 ppm)
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Aromatic protons from the benzimidazole and furan rings (6.5-8.0 ppm)
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The methyl group of the ethyl substituent (approximately 1.5-2.0 ppm)
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Mass Spectrometry:
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The molecular ion peak would be expected at m/z 295.3
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Fragmentation patterns might include loss of the allyl group or cleavage of the amide bond
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Infrared Spectroscopy:
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Strong absorption bands for the amide C=O stretch (approximately 1650-1680 cm⁻¹)
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N-H stretching vibrations (approximately 3200-3400 cm⁻¹)
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C=C stretching of the allyl group (approximately 1640-1680 cm⁻¹)
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X-ray Crystallography:
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Would provide definitive structural information and confirmation of stereochemistry
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Crystal packing arrangement and hydrogen bonding patterns could be determined
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Related Compounds
Several related compounds have been identified in the literature, providing context for understanding the properties and potential applications of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide:
Table 2: Structurally Related Benzimidazole Derivatives
The structural variations among these compounds primarily involve modifications to the substituent at the N1 position of the benzimidazole ring and alterations to the amide functionality. These differences likely result in varying physical properties, chemical reactivities, and biological activities.
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